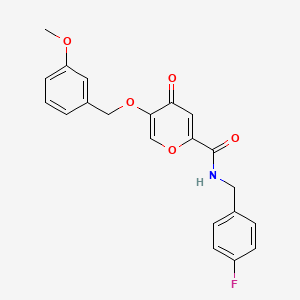

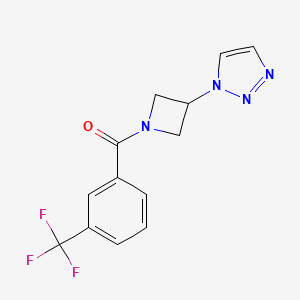

6-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 6-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves multi-step reactions, starting from basic building blocks to achieve the desired structure. These processes often require specific conditions, such as controlled temperatures and the presence of catalysts, to guide the reaction towards the intended product while minimizing side products. For example, research by Goh et al. (2015) explored the synthesis of 6-methoxytetrahydro-β-carbolines, closely related structures, through the Maillard reaction, highlighting the intricacies involved in synthesizing complex molecules (Goh et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecule. The analysis of the crystal and molecular structure of related compounds, such as those studied by Lakshminarayana et al. (2009), reveals the geometric configurations, bond lengths, and angles critical to understanding the molecule's chemical reactivity and interactions with other molecules (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound can include substitutions, additions, and other transformations that alter the molecule's structure and functionality. The reactivity of such compounds is influenced by the presence of functional groups, such as the methoxy and carboxamide groups, which can participate in various chemical reactions, providing a pathway for the synthesis of derivatives and related compounds.

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and applications. These properties are determined through experimental measurements and help in understanding the compound's behavior in different environments. Studies similar to those by Moustafa and Girgis (2007) on the synthesis and crystal structure determination of related compounds provide valuable data on the physical characteristics of these molecules (Moustafa & Girgis, 2007).

Scientific Research Applications

Synthesis and Structural Characterization

- A series of monoamide isomers, including 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1), 6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L2), and others, were synthesized and characterized using spectroscopic techniques. These compounds have been studied for potential applications in various fields, demonstrating the versatility of pyridine derivatives in scientific research (Kadir, Mansor, & Osman, 2017).

Anticancer Activity

- The cyclopropamitosenes, including indolequinones derived from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, have been synthesized and found to possess strong diuretic properties. They are potential candidates for new remedies for hypertension and have shown varying degrees of cytotoxicity towards aerobic and hypoxic mammalian cells (Cotterill et al., 1994).

Anti-Inflammatory and Analgesic Properties

- Novel derivatives derived from visnaginone and khellinone were synthesized, exhibiting promising anti-inflammatory and analgesic activities. This research highlights the potential of pyridine derivatives in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Treating Neurodegenerative Diseases

- Compound N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide has been developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound shows promise in treating Alzheimer's disease, suggesting a new avenue for therapeutic intervention in neurodegenerative diseases (Lee et al., 2018).

properties

IUPAC Name |

6-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-16-5-4-14-8-18(23-17(14)9-16)20(24)22-11-13-7-15(12-21-10-13)19-3-2-6-26-19/h2-10,12,23H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMZUFRSAHHCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492404.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)